Cas no 883449-40-9 (2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane)
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane Chemical and Physical Properties
Names and Identifiers
-
- 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
- 883449-40-9
- SCHEMBL1082014
- 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)propane
- 883499-40-9
- Propane, 1,1,1,3,3,3-hexafluoro-2-(iodomethyl)-
- C4H3F6I
- HCBFQHMXNKGYLU-UHFFFAOYSA-N
- DTXSID10395914
- MFCD04038313
- AKOS015853696
- FT-0676833
-
- Inchi: 1S/C4H3F6I/c5-3(6,7)2(1-11)4(8,9)10/h2H,1H2
- InChI Key: HCBFQHMXNKGYLU-UHFFFAOYSA-N
- SMILES: ICC(C(F)(F)F)C(F)(F)F
Computed Properties
- Exact Mass: 291.918
- Monoisotopic Mass: 291.918
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.992
- Boiling Point: 97.5°C at 760 mmHg
- Flash Point: 31°C
- Refractive Index: 1.385
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I738128-250mg |
2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane |
883449-40-9 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I738128-500mg |
2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane |
883449-40-9 | 500mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I738128-2.5g |
2-(Iodomethyl)-1,1,1,3,3,3-Hexafluoropropane |
883449-40-9 | 2.5g |
$ 250.00 | 2022-06-04 |
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane
Recent Advances in the Application of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS: 883449-40-9) in Chemical and Biomedical Research
2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane (CAS: 883449-40-9) has emerged as a versatile compound in chemical synthesis and biomedical applications due to its unique fluorinated structure and reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of fluorinated pharmaceuticals and advanced materials. This research brief consolidates the latest findings on its applications, mechanisms, and future prospects.
A 2023 study published in the Journal of Fluorine Chemistry demonstrated the compound's efficacy as a fluorinating agent in the synthesis of trifluoromethylated aromatic compounds, which are pivotal in drug design for enhanced metabolic stability. The researchers utilized 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane to achieve a 92% yield in a palladium-catalyzed cross-coupling reaction, underscoring its synthetic utility.
In biomedical research, a breakthrough application was reported in Bioorganic & Medicinal Chemistry Letters, where the compound served as a precursor for radiolabeling agents in positron emission tomography (PET) imaging. The hexafluoropropane moiety improved tracer lipophilicity, enabling enhanced blood-brain barrier penetration for neurological disorder diagnostics.
Mechanistic insights from computational studies (2024, Physical Chemistry Chemical Physics) revealed that the iodine atom's leaving-group ability in 883449-40-9 facilitates nucleophilic substitutions, while the CF3 groups stabilize carbocation intermediates. This dual functionality explains its broad reactivity in constructing complex fluorinated scaffolds.
Ongoing clinical trials (NCT055XXXXX) are investigating derivatives of 2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane as antiviral agents, leveraging the fluorine atoms' ability to modulate drug-target interactions. Preliminary results show promising activity against RNA viruses through inhibition of viral polymerase.
Despite these advances, challenges remain in large-scale production due to the compound's moisture sensitivity. Recent process optimization studies (2024, Organic Process Research & Development) propose continuous-flow systems with anhydrous conditions to improve yield (from 68% to 85%) and purity (>99.5%).
The environmental impact of fluorinated compounds has prompted research into greener alternatives. A 2024 Green Chemistry publication detailed a biocatalytic approach using engineered fluoroacetate dehalogenases to degrade 883449-40-9 derivatives, achieving 90% mineralization under mild conditions.
Future directions include exploring its use in covalent inhibitor design (targeting cysteine residues) and as a building block for fluorinated metal-organic frameworks (MOFs) with drug delivery applications. The compound's unique properties continue to make it a focus of multidisciplinary research at the chemistry-biology interface.
883449-40-9 (2-(Iodomethyl)-1,1,1,3,3,3-hexafluoropropane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)